2,4,6-Trifluorobenzene-1-thiol molecular weight and formula
2,4,6-Trifluorobenzene-1-thiol molecular weight and formula
An In-depth Technical Guide to 2,4,6-Trifluorobenzene-1-thiol: A Key Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 2,4,6-Trifluorobenzene-1-thiol, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and strategic applications, emphasizing the scientific rationale behind its use in creating next-generation therapeutics.
Core Compound Identification and Physicochemical Properties
2,4,6-Trifluorobenzene-1-thiol is a halogenated aromatic thiol whose unique electronic and structural properties make it a valuable reagent in organic synthesis, particularly within the pharmaceutical industry. The strategic placement of three electron-withdrawing fluorine atoms on the phenyl ring significantly influences the reactivity of the thiol group and the overall properties of the molecule.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₆H₃F₃S | [1] |
| Molecular Weight | 164.15 g/mol | [1] |
| CAS Number | 130922-42-8 | [1] |
| Appearance | Not explicitly available; likely a colorless to pale yellow liquid or low-melting solid. | N/A |
| Boiling Point | Not explicitly available in literature. | N/A |
| Melting Point | Not explicitly available in literature. | N/A |
| pKa (Thiol) | Estimated to be lower than thiophenol (~6.6) due to the inductive effect of the three fluorine atoms. | [2] |
| Purity (Commercial) | ≥95% | [1] |
Synthesis and Purification: A Mechanistic Approach
The most logical and efficient route for the synthesis of 2,4,6-Trifluorobenzene-1-thiol is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. The starting material, 1,3,5-trifluorobenzene, is highly activated towards nucleophilic attack due to the strong inductive and mesomeric electron-withdrawing effects of the three fluorine atoms. This activation lowers the energy barrier for the formation of the intermediate Meisenheimer complex, facilitating the substitution of one fluorine atom by a sulfur nucleophile.[3]
Synthetic Workflow Diagram
Caption: SₙAr synthesis workflow for 2,4,6-Trifluorobenzene-1-thiol.
Representative Experimental Protocol
Disclaimer: This protocol is a representative method based on established chemical principles for SₙAr reactions. Researchers should conduct their own risk assessment and optimization.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydrosulfide (NaSH) (1.1 equivalents).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), under a nitrogen atmosphere. Cool the resulting slurry to 0 °C in an ice bath.
-
Causality: Polar aprotic solvents are essential as they solvate the cation (Na⁺) while leaving the nucleophile (SH⁻) highly reactive. Cooling the reaction controls the initial exotherm.
-
-
Substrate Addition: Slowly add 1,3,5-trifluorobenzene (1.0 equivalent) to the stirred slurry via a syringe.[4][5]
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidification: Carefully acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the thiolate anion to form the desired thiol.
-
Causality: The product exists as the sodium salt in the basic reaction mixture. Acidification is required to neutralize it and generate the free thiol, which is typically insoluble in water and will precipitate or form an oil.
-
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final 2,4,6-Trifluorobenzene-1-thiol.
Analytical and Spectroscopic Characterization
Unambiguous characterization of the final product is critical. The following spectroscopic signatures are expected for 2,4,6-Trifluorobenzene-1-thiol.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | - Aromatic Region: One signal, likely a triplet of triplets, integrating to 2H, due to coupling with both ortho and para fluorine atoms. - Thiol Proton: A singlet (1H) whose chemical shift is concentration and solvent-dependent. |
| ¹⁹F NMR | - One distinct signal is expected due to the chemical equivalence of the three fluorine atoms. The signal will appear in the typical range for aromatic fluorides (-100 to -150 ppm) and will be split by the two ortho protons.[6][7] |
| ¹³C NMR | - Four signals are expected: C-S (ipso-carbon), C-F (ipso-carbon), C-H, and a fourth carbon signal, all exhibiting characteristic C-F coupling constants (J-coupling). |
| Mass Spec (MS) | - The molecular ion peak (M⁺) would be observed at m/z ≈ 164.0. |
Strategic Applications in Drug Discovery
The incorporation of a 2,4,6-trifluorophenylthiol moiety into a drug candidate is a deliberate strategy to modulate its pharmacological profile. This is not merely an addition of atoms, but a carefully considered tactic to enhance drug-like properties.
The Role of the Trifluorinated Ring
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.[8][9]
-
Lipophilicity and Permeability: The trifluoromethyl group is a classic bioisostere for other atoms like chlorine but with greater lipophilicity.[9] The strategic placement of fluorine atoms enhances a molecule's ability to cross cellular membranes, which can improve oral bioavailability.[8][9]
-
Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the thiol group, making it more acidic than a standard thiophenol. This can be critical for tuning interactions with biological targets or for controlling ionization state at physiological pH.
-
Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site, potentially increasing binding affinity and selectivity.
The Versatility of the Thiol Group
The thiol (-SH) group is a uniquely versatile functional handle.[8]
-
Covalent Targeting: It can act as a nucleophile to form covalent bonds with electrophilic residues (like cysteine) in a target protein. This is a powerful strategy for designing highly potent and selective irreversible inhibitors.
-
Linker Chemistry: It serves as a key attachment point for linkers in applications like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs).
-
Surface Attachment: The thiol group has a high affinity for gold surfaces, making it indispensable for creating self-assembled monolayers in biosensor and diagnostic applications.
Conceptual Application Workflow
Caption: Strategic roles of the title compound in drug discovery.
Safety, Handling, and Storage
Due to its reactivity and potential toxicity, 2,4,6-Trifluorobenzene-1-thiol must be handled with appropriate precautions. It is classified as a Dangerous Good for transport.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. All handling should be performed in a well-ventilated chemical fume hood.[10]
-
Handling: Avoid breathing vapors or mist. Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.[10]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reaction of 1,3,5-trifluorotrinitrobenze with nucleophiles. RSC Publishing. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Trifluorobenzene. NIST WebBook. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). 2,4,6-TRIS(TRIFLUOROMETHYLTHIO)CHLOROBENZENE - Optional[19F NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
- Google Patents. (n.d.). US20060160871A1 - Stable non-crystalline formulation comprising losartan.
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
-
AMS Dottorato - Unibo. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. Retrieved from [Link]
-
MDPI. (2020, July 30). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]
-
Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,3,5-Trifluorobenzene [webbook.nist.gov]
- 6. azom.com [azom.com]
- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 8. srinichem.com [srinichem.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
